4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
It is used as a reagent in the discovery of cc214-2, an orally available, selective inhibitor of mtor kinase . It’s also used in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia .
Mode of Action
Given its use in the development of mtor kinase inhibitors and pde10a inhibitors, it can be inferred that it may interact with these targets to exert its effects .
Biochemical Pathways
mTOR kinase is a key regulator of cell growth and proliferation, while PDE10A is involved in signal transduction in the brain .
Result of Action
Given its use in the development of mtor kinase and pde10a inhibitors, it may contribute to the inhibition of these targets, potentially affecting cell growth and proliferation, as well as signal transduction in the brain .
Biochemical Analysis
Biochemical Properties
Given its use in the synthesis of mTOR kinase inhibitors and PDE10A inhibitors , it can be inferred that it interacts with these enzymes and potentially others in the course of its biochemical reactions.
Cellular Effects
The cellular effects of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxamide are not explicitly documented. As a reagent in the synthesis of mTOR kinase inhibitors, it may indirectly influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its role in the synthesis of mTOR kinase inhibitors and PDE10A inhibitors , it may exert its effects at the molecular level through binding interactions with these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as a solvent . The reaction is carried out under an inert atmosphere, usually nitrogen, and at low temperatures (0°C) to control the reaction rate . After the addition of LiAlH4, the mixture is refluxed for several hours, followed by the careful addition of ethyl acetate and methanol to quench the reaction . The product is then extracted and purified using standard organic synthesis techniques .
Chemical Reactions Analysis
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide is used in various scientific research applications:
Comparison with Similar Compounds
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide can be compared with similar compounds such as:
4-aminomethyltetrahydropyran: Similar in structure but lacks the carboxamide group.
Tetrahydropyran-4-carboxamide: Lacks the aminomethyl group.
4-cyanotetrahydro-2H-pyran: Contains a cyano group instead of the aminomethyl group.
The uniqueness of this compound lies in its dual functional groups (amino and carboxamide), which provide versatility in chemical reactions and applications .
Properties
IUPAC Name |
4-(aminomethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5,8H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGVMATNNHWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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